
2,3,5-Trimethyl-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-4-(methylamino)phenol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethyl-4-(methylamino)phenol consists of a phenol ring with three methyl groups and one methylamino group attached to it . The exact structure can be represented by the SMILES notation: CNc1c©cc(O)c©c1C .Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Potential
Phenolic compounds, like Chlorogenic Acid (CGA) and Thymol, exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. These compounds modulate lipid and glucose metabolism, offering potential therapeutic strategies for managing diseases such as diabetes, obesity, and cardiovascular disorders (Naveed et al., 2018). Thymol, specifically, has been noted for its anti-inflammatory, antioxidant, and antihyperlipidemic effects, suggesting its value in pharmaceutical development for a range of chronic conditions (Nagoor Meeran et al., 2017).
Environmental Impact and Antioxidant Use
The environmental occurrence, fate, and toxicity of phenolic antioxidants have garnered research attention due to their widespread use and potential ecological impacts. Studies suggest that while these compounds are essential for prolonging product shelf life, their environmental persistence and toxicity effects, particularly in aquatic environments, necessitate further investigation to develop safer alternatives (Liu & Mabury, 2020).
Technological Applications in Polymer Stabilization
Research into natural antioxidants for polymer stabilization highlights the potential of phenolic compounds in enhancing material longevity and environmental sustainability. The exploration of carotenoids, flavonoids, and other natural phenols indicates significant efficiency in stabilizing polymers, offering an eco-friendly alternative to synthetic stabilizers currently in use (Kirschweng et al., 2017).
Safety And Hazards
Propriétés
Numéro CAS |
1497083-80-3 |
|---|---|
Nom du produit |
2,3,5-Trimethyl-4-(methylamino)phenol |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.236 |
Nom IUPAC |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
Clé InChI |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



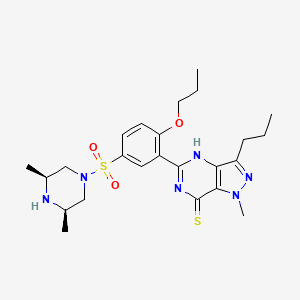
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)
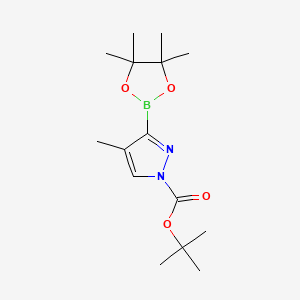
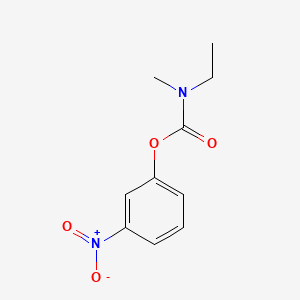
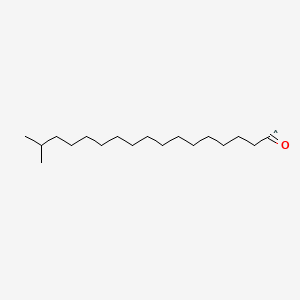
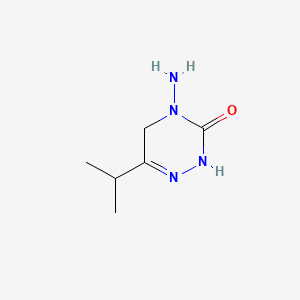
![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)